molecular formula C14H13FN2O4S B12033694 2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 331454-79-6

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12033694
CAS No.: 331454-79-6
M. Wt: 324.33 g/mol
InChI Key: NPJBCVLGGZTQJU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenoxy group and a sulfamoylphenyl group connected via an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-fluorophenol with chloroacetic acid to form 2-(4-fluorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-sulfamoylphenyl)acetamide
  • 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

331454-79-6

Molecular Formula

C14H13FN2O4S

Molecular Weight

324.33 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C14H13FN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)

InChI Key

NPJBCVLGGZTQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)F)S(=O)(=O)N

Origin of Product

United States

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